REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](C)[C:5]2[O:10][CH2:9][CH2:8][C:7](C#N)(O[Si](C)(C)C)[C:6]=2[CH:18]=1.[C:20]([OH:23])(=[O:22])[CH3:21]>>[ClH:1].[Cl:1][C:2]1[CH:18]=[C:6]([CH3:7])[C:5]2[O:10][CH2:9][CH2:8][CH:21]([C:20]([OH:23])=[O:22])[C:4]=2[CH:3]=1
|
Name
|
6-chloro-8-methyl-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzopyran
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=C(C(CCO2)(O[Si](C)(C)C)C#N)C1)C
|
Name
|
stannous chloride dihydrate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 25 mL |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=C(C(CCO2)C(=O)O)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |